molecular formula C20H18N4O5 B2656572 N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863611-80-7

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2656572
CAS No.: 863611-80-7
M. Wt: 394.387
InChI Key: ZSSKCVRUVMCXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound of significant interest in oncology research, particularly as a potential inhibitor of PIM kinase activity. The PIM kinase family (Proviral Integration site for Moloney murine leukemia virus) comprises serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological and solid tumors [https://pubmed.ncbi.nlm.nih.gov/20482463/]. This compound is structurally characterized as a pyrimidinedione derivative, a scaffold known for its diverse pharmacological properties. It is specifically cited in patent literature for its application in the development of anticancer therapeutics targeting PIM kinases, highlighting its value as a chemical probe for studying this signaling pathway [https://patents.google.com/patent/WO2013153196A1/]. Researchers utilize this compound in biochemical and cell-based assays to investigate tumor cell proliferation, apoptosis, and the mechanisms of kinase signaling cascades, providing critical insights for lead optimization in drug discovery programs.

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-12(25)22-13-4-3-5-14(10-13)23-18(26)17-11-21-20(28)24(19(17)27)15-6-8-16(29-2)9-7-15/h3-11H,1-2H3,(H,21,28)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKCVRUVMCXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name R1 (Position 3) R2 (Position 4) Biological Activity (Source)
Target Compound 3-Acetamidophenyl 4-Methoxyphenyl Not reported
N-(3-Acetylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-Acetylphenyl Phenyl Not reported
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid - 4-Fluorophenyl Kynurenine formamidase inhibitor (ΔG = -8.7 kcal/mol)
N-(2,5-Difluorobenzyl)-1-hydroxy-2,6-dioxo-4-(biphenylamino)pyrimidine-5-carboxamide 2,5-Difluorobenzyl Biphenylamino HIV-1 RNase H inhibition (IC50 ~ nM range)
1-Phenyl-1H-pyrazole-5-carboxamide derivative 6b Pyrazole-phenyl - Antitumor (HepG2 IC50 = 12 µM)

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to polar groups (e.g., carboxylic acid in ).
  • Activity Trends: Fluorinated aryl groups (e.g., 4-fluorophenyl in ) correlate with enzyme inhibition, while bulky substituents (e.g., biphenylamino in ) target viral enzymes.
Antiviral Activity
  • HIV-1 RNase H Inhibition: reported pyrimidine carboxamides with low nanomolar IC50 values, attributed to interactions with the enzyme’s catalytic Mg<sup>2+</sup> ions . The target compound’s methoxyphenyl group may similarly coordinate metal ions.
Antitumor Potential
  • HepG2 Cytotoxicity : Pyrazole-pyrimidine hybrids in demonstrated IC50 values of 12–18 µM, linked to DNA intercalation or kinase inhibition . The acetamidophenyl group in the target compound could enhance DNA-binding affinity.
Enzyme Inhibition
  • Kynurenine Formamidase (KFase) : Fluorophenyl analogs in showed low binding energies (ΔG = -8.7 to -9.0 kcal/mol), suggesting competitive inhibition . The target compound’s methoxyphenyl group may exhibit similar steric and electronic effects.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(4-Fluorophenyl)-2,4-dioxo Analog N-(2,5-Difluorobenzyl) Analog
Molecular Weight ~424 g/mol ~318 g/mol ~518 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.5 (polar due to -COOH) ~4.1 (highly lipophilic)
Hydrogen Bond Donors 3 2 2

Implications :

    Biological Activity

    N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, supported by research findings and case studies.

    Chemical Structure

    The compound's chemical structure can be summarized as follows:

    • Molecular Formula : C20H18N4O5
    • IUPAC Name : this compound

    Antibacterial Activity

    Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The following table summarizes the findings from in vitro assays:

    Bacterial StrainActivity LevelReference
    Staphylococcus aureusModerate
    Escherichia coliInactive
    Pseudomonas aeruginosaActive
    Klebsiella pneumoniaeModerate
    Aspergillus nigerModerate

    The compound exhibited moderate activity against Staphylococcus aureus and Klebsiella pneumoniae while showing significant activity against Pseudomonas aeruginosa. The presence of specific substituents on the phenyl rings appears to enhance its antibacterial properties.

    Anticancer Activity

    In addition to its antibacterial effects, this compound has been tested for anticancer activity. A study involving various cancer cell lines demonstrated the following results:

    • MCF-7 (Breast Cancer) : Moderate inhibition of cell proliferation.
    • L929 (Fibrosarcoma) : Significant cytotoxicity observed.
    • KB-3-1 (Oral Cancer) : Low activity noted.

    The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

    Case Studies

    • Study on Antibacterial Efficacy :
      A recent study evaluated the efficacy of several tetrahydropyrimidine derivatives, including this compound. The results indicated that compounds with methoxy substitutions showed enhanced antibacterial activity against Gram-positive bacteria compared to their unsubstituted counterparts .
    • Anticancer Screening :
      In a screening of various synthesized compounds for anticancer activity against different cell lines, this compound was noted for its selective cytotoxicity towards L929 cells. The study highlighted the importance of structural modifications in enhancing biological activity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.